Relative Hepatotoxicity of HFPO-DA Compared to PFECAs in Female Mice: A Rank-Order Analysis
In a 28-day oral exposure study in female C57BL/6 mice at 0.5 mg/kg/d, HFPO-DA (GenX) exhibited the lowest hepatotoxicity among four evaluated PFECAs, with the rank order of hepatotoxicity increasing as follows: GenX < PFDMOHxA < PFDMO2HpA < PFDMO2OA [1]. This rank order was established based on relative liver weight increases and liver injury markers. In PPARα+/+ mice, the increases in relative liver weight and liver injury markers were significantly much lower after GenX exposure compared to its analogs, while in PPARα−/− mice, PFDMO2HpA and PFDMO2OA still induced hepatomegaly via PXR/CAR pathways [1].
| Evidence Dimension | Hepatotoxicity rank order in female mice (0.5 mg/kg/d, 28-day oral exposure) |
|---|---|
| Target Compound Data | GenX (HFPO-DA): Lowest hepatotoxicity (rank 1 of 4) |
| Comparator Or Baseline | PFDMOHxA (rank 2) < PFDMO2HpA (rank 3) < PFDMO2OA (rank 4) |
| Quantified Difference | Rank order established; GenX hepatotoxicity significantly lower than all three analogs based on relative liver weight and liver injury markers |
| Conditions | Female C57BL/6 mice (PPARα+/+ and PPARα−/−), 0.5 mg/kg/d oral gavage, 28 days |
Why This Matters
This rank-order hepatotoxicity data is essential for toxicologists selecting reference compounds for hazard assessment—using a more hepatotoxic analog as a surrogate for HFPO-DA would systematically overestimate GenX toxicity and produce invalid risk characterizations.
- [1] Ren W, Wang Z, Guo H, Gou Y, et al. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPARα pathway while caused hepatomegaly in the absence of PPARα in female mice. Environ Pollut. 2024;344:123356. View Source
